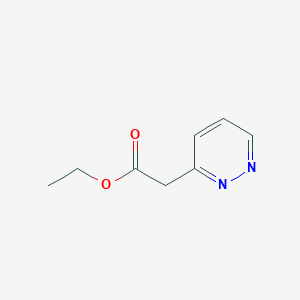
Ethyl 2-(pyridazin-3-yl)acetate
Cat. No. B1463750
Key on ui cas rn:
1260885-52-6
M. Wt: 166.18 g/mol
InChI Key: RPYJJNIVMQRNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296745B2
Procedure details


Lithium diisopropylamide (2M in tetrahydrofuran, 6.83 g, 63.7 mmol) was added dropwise to a stirred solution of 3-methylpyridazine (5.0 g, 53.12 mmol) in anhydrous tetrahydrofuran (80 mL) at −78° C. under a nitrogen atmosphere over a period of 20 min. The mixture was allowed to warm to room temperature. The mixture was stirred for 1 h at room temperature and cooled again to −78° C. Diethyl carbonate (12.57 g, 106.2 mmol) in anhydrous tetrahydrofuran (20 mL) was added at −78° C. over a period of 20 min. The reaction mixture was allowed to warm to room temperature, stirred for 16 h and partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride. The organics were dried over sodium sulfate and concentrated under reduced pressure. The resulting crude material was purified via column chromatography (100-200 mesh silica gel, 50-80% ethyl acetate in petroleum ether) to afford ethyl 2-(pyridazin-3-yl)acetate (600 mg). MS (ES+) (M+H) 167.1569.





Identifiers


|
REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[CH3:9][C:10]1[N:11]=[N:12][CH:13]=[CH:14][CH:15]=1.[C:16](=O)([O:20]CC)[O:17][CH2:18][CH3:19]>O1CCCC1>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([CH2:9][C:16]([O:17][CH2:18][CH3:19])=[O:20])[N:11]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=NC=CC1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
12.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled again to −78° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude material was purified via column chromatography (100-200 mesh silica gel, 50-80% ethyl acetate in petroleum ether)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=NC(=CC=C1)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 600 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 6.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
